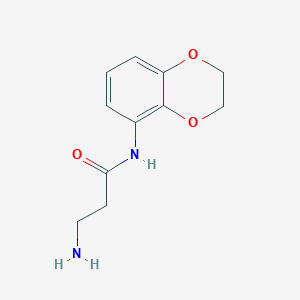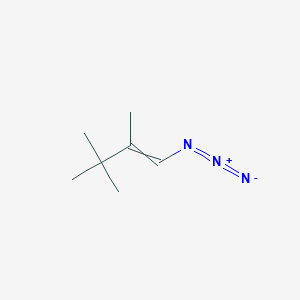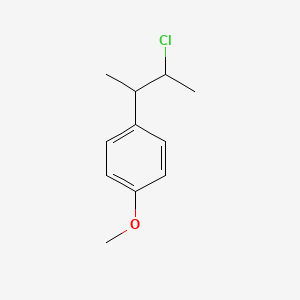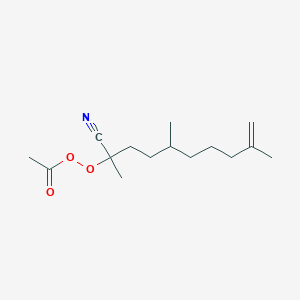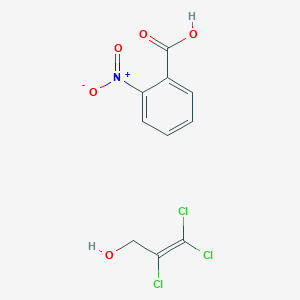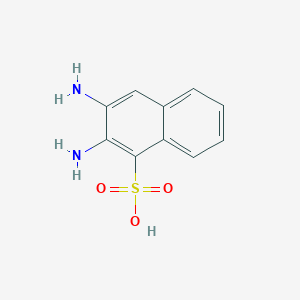
2,3-Diaminonaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diaminonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of two amino groups and one sulfonic acid group. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminonaphthalene-1-sulfonic acid typically involves the reduction of nitronaphthalene derivatives followed by amination of the resulting hydroxynaphthalene derivatives . One common method involves dissolving 2-aminonaphthalene-1-sulfonic acid in a sodium hydroxide solution and mixing it with a salicylaldehyde solution. The mixture is then heated and stirred for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction parameters to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diaminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, aminonaphthalenes, and substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
2,3-Diaminonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is employed in the detection of nitrite and nitrate through fluorometric assays.
Medicine: It is used in the development of diagnostic assays and as a reagent in various biochemical tests.
Industry: The compound is utilized in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,3-Diaminonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, in fluorometric assays, the compound reacts with nitrite to form fluorescent 1H-naphthotriazol, which can be detected and measured . The compound’s ability to form stable complexes with various analytes makes it useful in a range of analytical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3-Diaminonaphthalene-1-sulfonic acid include:
- 1,5-Diaminonaphthalene
- 1,8-Diaminonaphthalene
- 1,2-Diaminonaphthalene
- 8-Aminonaphthalene-1-sulfonic acid
- 5,8-Diaminonaphthalene-1-sulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of amino and sulfonic acid groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and in specific analytical applications .
Eigenschaften
CAS-Nummer |
63285-24-5 |
|---|---|
Molekularformel |
C10H10N2O3S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
2,3-diaminonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H10N2O3S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5H,11-12H2,(H,13,14,15) |
InChI-Schlüssel |
UQTAYOYMDOKOKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


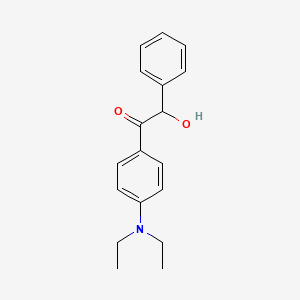

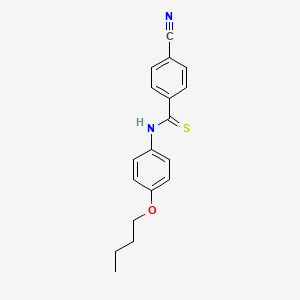
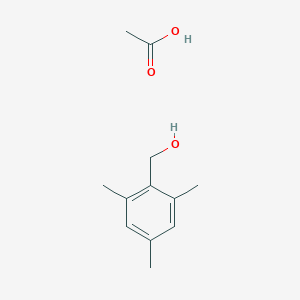
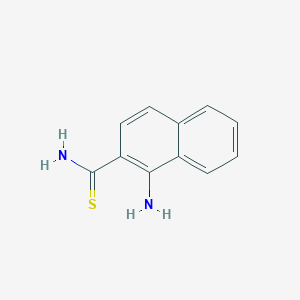

![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
